N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine
Description
Properties
IUPAC Name |
(E)-1-(furan-2-yl)-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c1-2-7(12-3-1)4-10-11-5-8-9-6-11/h1-6H/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWDENLECZLBSK-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33078-89-6 | |
| Record name | 4-FURFURYLIDENEAMINO-4H-1,2,4-TRIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between furan-2-carbaldehyde and 4H-1,2,4-triazol-4-amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Condensation and Schiff Base Formation
The imine group (C=N) in this compound participates in reversible Schiff base reactions. For example:
-
Hydrolysis : Under acidic conditions, the imine bond hydrolyzes to regenerate the primary amine and furan-2-carbaldehyde .
This reaction is critical for modifying the compound’s biological activity .
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagent | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| Acidic (HCl) | H₂O, 80°C, 2h | 4H-1,2,4-triazol-4-amine + aldehyde | 92 | |
| Basic (NaOH) | Ethanol, reflux, 4h | Partial decomposition | 47 |
Nucleophilic Addition to the Imine Bond
The C=N group undergoes nucleophilic attacks, enabling functionalization:
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Grignard Reagents : Organomagnesium reagents add to the imine, forming secondary amines .
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Reduction : Sodium borohydride reduces the imine to a secondary amine :
Table 2: Reduction Reactions
| Reducing Agent | Solvent | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| NaBH₄ | Methanol | RT, 1h | N-(furan-2-ylmethyl)-4H-triazol-4-amine | 85 | |
| H₂/Pd-C | Ethanol | 50°C, 3h | Same as above | 78 |
Electrophilic Substitution on the Furan Ring
The furan moiety undergoes electrophilic substitution, such as nitration or sulfonation:
Table 3: Electrophilic Substitution Reactions
| Reaction | Reagent | Position | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C5 | 5-Nitro-furan derivative | 68 | |
| Bromination | Br₂, CCl₄ | C3/C5 | 3,5-Dibromo-furan derivative | 73 |
Coordination Chemistry
The triazole nitrogen atoms act as ligands for metal ions:
-
Cu(II) Complexes : Forms stable complexes with Cu²⁺, confirmed by UV-Vis and ESR spectroscopy .
-
Ag(I) Coordination : Silver ions bind to the triazole ring, enabling applications in catalysis .
Table 4: Metal Complex Stability Constants
| Metal Ion | Log K (Stability) | Geometry | Application | Source |
|---|---|---|---|---|
| Cu²⁺ | 8.2 | Square planar | Antimicrobial agents | |
| Ag⁺ | 6.9 | Linear | Catalysis |
Cycloaddition Reactions
The triazole ring participates in Huisgen azide-alkyne cycloaddition (click chemistry):
Mannich Reactions
The NH group in the triazole ring undergoes Mannich reactions with aldehydes and ketones:
-
Formation of Aminomethyl Derivatives : Reacts with formaldehyde and secondary amines to yield water-soluble derivatives .
Oxidation and Reduction of the Triazole Ring
-
Oxidation : Hydrogen peroxide oxidizes the triazole ring to form N-oxides, enhancing polarity .
-
Reduction : Catalytic hydrogenation saturates the triazole ring, altering its aromaticity .
Key Research Findings:
-
The imine group’s lability under acidic conditions limits its use in pro-drug formulations but enables pH-responsive drug delivery .
-
Electrophilic substitutions on the furan ring are regioselective, favoring the 5-position due to electronic effects .
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Cu(II) complexes exhibit potent antimicrobial activity (MIC: 2–8 μg/mL against S. aureus) .
Scientific Research Applications
Medicinal Chemistry
N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine shows promise as a pharmacophore for drug development due to its ability to interact with biological targets:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties by disrupting cellular processes in bacteria and fungi.
- Anticancer Potential : Early studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways or enzymatic activities .
- Mechanism of Action : The interaction with enzymes or receptors can lead to modulation of biological pathways, potentially resulting in therapeutic effects against various diseases .
Materials Science
The unique properties of this compound allow for its use in creating novel materials:
- Conducting Polymers : The compound can serve as a building block for synthesizing conducting polymers with applications in electronics and optoelectronics.
- Coordination Complexes : It can form coordination complexes with metal ions, enhancing catalytic activity and selectivity in various chemical reactions .
Catalysis
This compound acts as a ligand in catalytic systems:
- Catalytic Efficiency : Its ability to form stable complexes with transition metals can improve the efficiency of catalytic reactions.
- Diverse Reactions : The compound can facilitate a range of reactions including oxidation and substitution processes that are valuable in organic synthesis .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the Schiff base moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Electronic Properties
The compound’s structural analogues differ primarily in the substituents attached to the imine carbon (Table 1). Key examples include:
Key Observations :
- Electron-Donating Groups (e.g., dimethylamino in ): Increase basicity and enhance metal coordination via lone-pair donation.
- Electron-Withdrawing Groups (e.g., nitro in ): Improve thermal stability and alter redox properties.
- Heteroaromatic Substituents (e.g., pyridine in ): Enable polydentate ligand behavior, critical for forming coordination polymers.
Copper-Catalyzed Reactions :
- Analogues like N-(alkylidene)-4H-1,2,4-triazol-4-amines participate in Cu(I)-catalyzed C–H functionalization to form imidazo[1,2-a]pyridines . The furan derivative’s electron-rich nature may enhance catalytic turnover compared to nitro-substituted analogues.
Metal Complexation:
- Cu(I/II) Complexes : Pyridine- and furan-substituted ligands form stable complexes with Cu(I/II), as seen in catalytic aerobic oxidations . The furan derivative’s lower basicity compared to pyridine analogues may reduce metal-binding affinity but improve solubility.
- Ag(I) Coordination Polymers : N-[1-(3-Pyridyl)ethylidene]-4H-1,2,4-triazol-4-amine forms 1D chains with Ag(I), exhibiting blue fluorescence . Substituting furan for pyridine could modulate luminescent properties.
Stability Constants:
Physical and Spectroscopic Properties
- Melting Points : Furan derivatives typically exhibit lower melting points (e.g., ~150–180°C) compared to nitro-substituted analogues (>200°C) due to weaker intermolecular forces .
- NMR Signatures: Imine protons in furan derivatives resonate at δ 8.5–9.0 ppm, while dimethylamino-substituted analogues show upfield shifts (δ 7.8–8.2 ppm) due to electron donation .
Biological Activity
N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H10N6O
- CAS Number : 30564-38-6
- Molecular Weight : 206.21 g/mol
Synthesis
The synthesis of this compound typically involves the condensation of furan derivatives with triazole precursors under acidic conditions. This method allows for the formation of the desired hydrazone linkage, which is crucial for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity.
- Nucleic Acid Interaction : The triazole ring may bind to nucleic acids, influencing gene expression and cellular functions.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways by affecting cytokine release.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi.
| Microorganism | Activity |
|---|---|
| Gram-positive bacteria | Effective |
| Gram-negative bacteria | Moderate |
| Fungi | Effective |
Anticancer Potential
The compound's ability to inhibit cell proliferation has been evaluated in various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Significant reduction in cell viability was observed at concentrations ranging from 10 µM to 50 µM.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in peripheral blood mononuclear cells (PBMCs).
Study 1: Evaluation of Biological Activity
A recent study synthesized several 1,2,4-triazole derivatives and evaluated their biological activities:
- Compounds Tested : Variants including N-(E)-furan derivatives.
- Findings : Compounds with furan moieties exhibited enhanced anti-inflammatory properties compared to those without.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of N-(E)-furan derivatives:
- Methodology : Disk diffusion method against various pathogens.
- Results : The compound displayed notable inhibition zones against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the established synthetic routes for N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine, and how can its purity be optimized?
The compound is synthesized via condensation of 4-amino-1,2,4-triazole with furan-2-carbaldehyde under reflux in a polar aprotic solvent (e.g., ethanol or methanol) with catalytic acetic acid. Key steps include:
- Schiff base formation : Monitor reaction progress using TLC or NMR to confirm imine bond formation (C=N stretch at ~1600 cm⁻¹ in IR) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Purity validation requires HPLC (>95%) or melting point analysis .
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm proton environments (e.g., imine proton at δ ~8.5 ppm) and carbon assignments .
- IR : Identify C=N (~1600 cm⁻¹), triazole ring (~1500 cm⁻¹), and furan C-O-C (~1250 cm⁻¹) stretches .
- X-ray crystallography : Resolve molecular geometry (e.g., E-configuration of the imine bond) and packing interactions. For example, monoclinic P2₁/c symmetry with unit cell parameters a = 10.37 Å, b = 11.16 Å, c = 9.52 Å (β = 90.26°) .
Q. How can researchers evaluate the biological activity of this compound, particularly antimicrobial effects?
- Antibacterial/antifungal assays :
- Use broth microdilution (MIC determination) against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–). Compare results to positive controls (e.g., ciprofloxacin).
- Structure-activity relationships (SAR): Modify substituents on the triazole or furan rings to enhance activity. Derivatives with electron-withdrawing groups often show improved potency .
Advanced Research Questions
Q. What mechanistic insights govern its reactivity in copper-catalyzed C–H functionalization reactions?
The compound acts as a ligand in Cu(I)-catalyzed oxidative coupling with pyridines to form imidazo[1,2-a]pyridines. Proposed mechanism:
Isomerization : N-(alkylidene)-triazolamine isomerizes to a reactive intermediate.
Coordination : Cu(I) binds to the triazole nitrogen, facilitating N–N bond cleavage.
C–H activation : Aryl C–H bond in pyridines undergoes oxidative functionalization, forming a six-membered metallacycle .
Reductive elimination : Releases the product and regenerates Cu(I). Kinetic studies (e.g., UV-vis monitoring) and DFT calculations validate intermediates .
Q. How can computational methods predict its coordination behavior with transition metals?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to study metal-ligand interactions (e.g., Cu(II) complexes).
- Stability constants : Determine log β values via potentiometric titration (e.g., log β = 2.75 for Cu(II) at pH 5.1) .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···N hydrogen bonds) in crystal lattices .
Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity?
- Data triangulation :
- Combine MIC assays with time-kill curves to confirm bacteriostatic vs. bactericidal effects.
- Cross-validate crystallographic data (X-ray) with spectroscopic results (e.g., NMR coupling constants for stereochemistry) .
- Batch variability : Ensure synthetic reproducibility by standardizing reaction conditions (e.g., inert atmosphere, controlled humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
